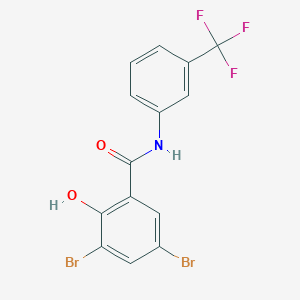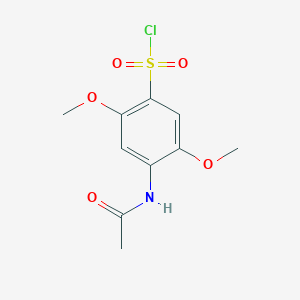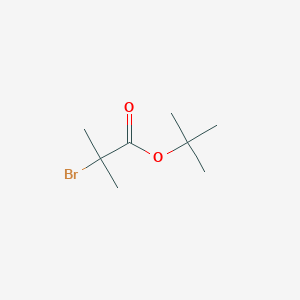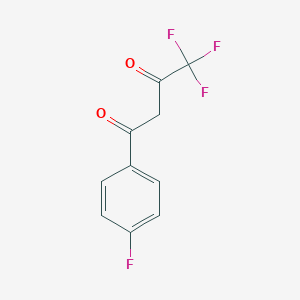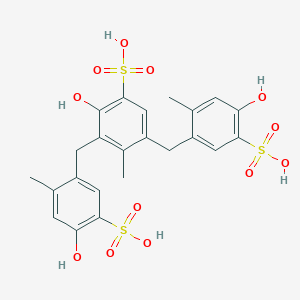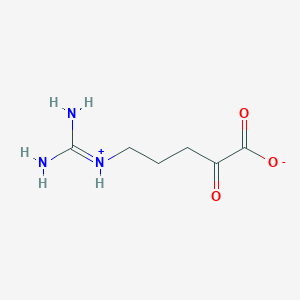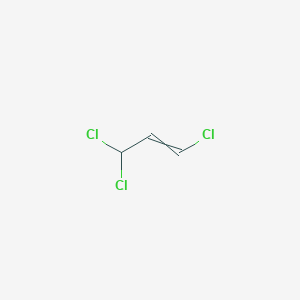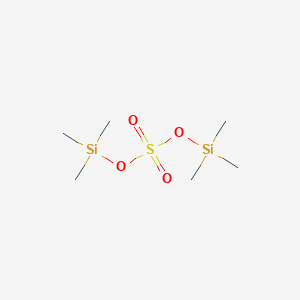
(2-Isopropylphenoxy)acetic acid
Overview
Description
(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .
Synthesis Analysis
The synthesis of (2-Isopropylphenoxy)acetic acid has been reported in the literature . It is part of ongoing research on this class of compounds .Molecular Structure Analysis
The molecular structure of (2-Isopropylphenoxy)acetic acid shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .Physical And Chemical Properties Analysis
(2-Isopropylphenoxy)acetic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
-
Chemical Synthesis
- Field : Chemistry
- Application : (2-Isopropylphenoxy)acetic acid is used in the synthesis of other chemical compounds .
- Methods of Application : The compound is synthesized and used as a building block in the creation of other compounds. The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .
-
Crystal Structure Analysis
- Field : Crystallography
- Application : The compound has been used in crystal structure analysis studies .
- Methods of Application : The compound is synthesized and its crystal structure is analyzed using techniques such as X-ray crystallography .
- Results : The crystal structure of the compound has been reported . The pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring .
-
Synthesis of Novel Compounds
- Field : Organic Chemistry
- Application : The compound has been used in the synthesis of novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide .
- Methods of Application : The compound is synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
- Results : The synthesized compound is being assessed for its biological activity .
-
Molecular Framework Studies
- Field : Medicinal Chemistry
- Application : The compound is used in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
-
Synthesis Routes
- Field : Organic Chemistry
- Application : The compound is used in the synthesis routes of (2-Isopropylphenoxy)acetic acid.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found.
- Results : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found.
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .
Future Directions
(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPCQVBKJMWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361638 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylphenoxy)acetic acid | |
CAS RN |
25141-58-6 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

